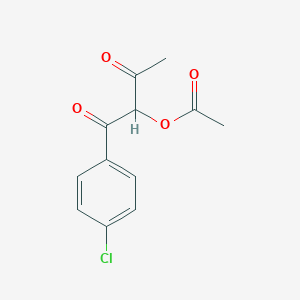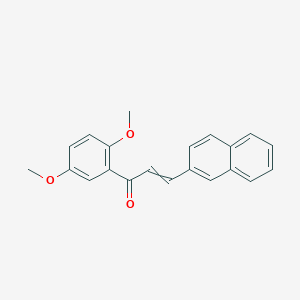![molecular formula C14H8BrCl B14202269 1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene CAS No. 832744-22-6](/img/structure/B14202269.png)
1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene is an organic compound that features a bromophenyl group attached to an ethynyl linkage, which is further connected to a chlorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene typically involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the bromophenyl and ethynyl groups . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar cross-coupling techniques but optimized for larger batches. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making the process more suitable for commercial production.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups.
Aplicaciones Científicas De Investigación
1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which 1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene exerts its effects involves its interaction with various molecular targets. The ethynyl linkage allows for the formation of stable carbon-carbon bonds, which can influence the reactivity and stability of the compound. The bromine and chlorine atoms can participate in halogen bonding, affecting the compound’s behavior in different environments.
Comparación Con Compuestos Similares
- 1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene
- 1-[(3-Bromophenyl)ethynyl]-4-chlorobenzene
- 1-[(3-Bromophenyl)ethynyl]-2-fluorobenzene
Uniqueness: 1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
832744-22-6 |
|---|---|
Fórmula molecular |
C14H8BrCl |
Peso molecular |
291.57 g/mol |
Nombre IUPAC |
1-bromo-3-[2-(2-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrCl/c15-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)16/h1-7,10H |
Clave InChI |
OVJBHMMNSYIRKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)
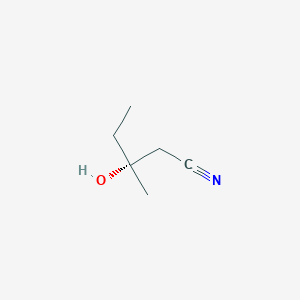
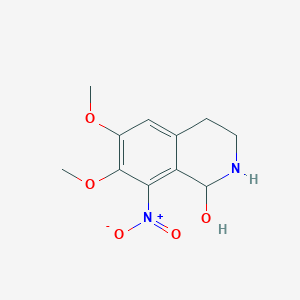
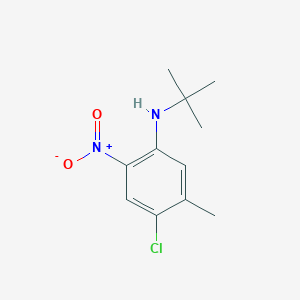
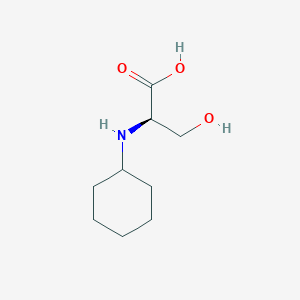
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
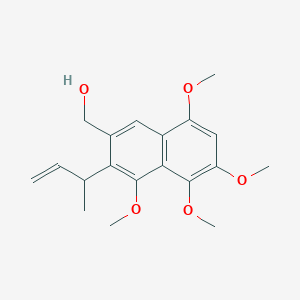
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)

